1-[(2-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole
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Overview
Description
1-[(2-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Similar compounds, like indole derivatives, have shown a broad range of biological activities . This suggests that the compound might interact with its targets in a way that modulates their function, leading to various biological effects.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound could potentially affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the broad range of biological activities exhibited by similar compounds , it can be inferred that this compound might induce a variety of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. These techniques allow for better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
1-[(2-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with a similar core structure but lacking the fluorine and thiophene groups.
Thiophene-substituted benzimidazoles: Compounds with similar structures but different substituents on the thiophene ring.
Fluorine-substituted benzimidazoles: Compounds with fluorine substituents but different heterocyclic rings.
Uniqueness
1-[(2-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole is unique due to the combination of fluorine and thiophene groups in its structure.
Biological Activity
The compound 1-[(2-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole has garnered attention in recent years due to its promising biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzodiazole core substituted with a thiophene ring and a fluorophenyl group, which are critical for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves several steps, including the reaction of appropriate precursors under controlled conditions. For example, the synthesis may involve the use of isothiocyanates and amines to form the thiophene moiety followed by cyclization reactions to form the benzodiazole structure.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
MCF-7 (breast) | 25.72 ± 3.95 |
U87 (glioblastoma) | 45.2 ± 13.0 |
HeLa (cervical) | Data not available |
Flow cytometry results indicated that the compound induces apoptosis in MCF cell lines in a dose-dependent manner . Additionally, in vivo studies showed reduced tumor growth in mice treated with this compound compared to control groups .
Antimicrobial Activity
The compound also exhibits antimicrobial properties , particularly against gram-positive bacteria. In one study, it was shown to have an MIC (Minimum Inhibitory Concentration) of 0.015 mg/mL against Staphylococcus aureus . This suggests potential applications in treating bacterial infections.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary data indicate that it may inhibit key signaling pathways involved in cell proliferation and survival, particularly those related to PI3K/Akt signaling .
Case Studies
A notable case study involved the treatment of tumor-bearing mice with this compound. The results indicated a significant decrease in tumor volume and weight compared to untreated controls, further supporting its potential as an anticancer agent . Another study focusing on its antimicrobial effects found that the compound effectively reduced bacterial load in infected animal models .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-thiophen-2-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2S/c19-14-7-2-1-6-13(14)12-21-16-9-4-3-8-15(16)20-18(21)17-10-5-11-22-17/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOWDOFTVGQHSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CC=CS4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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